molecular formula C15H12N4O4 B11630342 2-[(E)-(5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl]benzoic acid CAS No. 80749-18-4

2-[(E)-(5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl]benzoic acid

Cat. No.: B11630342
CAS No.: 80749-18-4
M. Wt: 312.28 g/mol
InChI Key: JGJBTPZPTZCGDC-UHFFFAOYSA-N
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Description

2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to a diazenyl group, which is further connected to a substituted pyridine ring. The presence of cyano, hydroxy, and oxo functional groups within the molecule contributes to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and refine the compound .

Chemical Reactions Analysis

Types of Reactions: 2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, benzoic acid derivatives, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-CYANO-2-HYDROXY-1,4-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxy groups play a crucial role in binding to active sites, leading to inhibition or modulation of enzymatic activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological effects .

Comparison with Similar Compounds

Properties

CAS No.

80749-18-4

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

2-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoic acid

InChI

InChI=1S/C15H12N4O4/c1-8-10(7-16)13(20)19(2)14(21)12(8)18-17-11-6-4-3-5-9(11)15(22)23/h3-6,20H,1-2H3,(H,22,23)

InChI Key

JGJBTPZPTZCGDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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